
4-(Isopropylamino)pyridine-3-sulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Isopropylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C8H12N2O3S. It is a derivative of pyridine, a six-membered aromatic ring with one nitrogen atom. This compound is characterized by the presence of an isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the sulfonic acid group at the 3-position.
Sulfonation: Pyridine is treated with concentrated sulfuric acid at high temperatures (300-350°C) to form pyridine-3-sulfonic acid.
Amination: The sulfonated pyridine is then reacted with isopropylamine to introduce the isopropylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine N-oxide.
Sulfonation: The N-oxide is then sulfonated in an aqueous solution.
Reduction: The sulfonated product is reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution.
化学反应分析
Types of Reactions
4-(Isopropylamino)pyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The isopropylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine-substituted pyridines, and reduced pyridine compounds.
科学研究应用
4-(Isopropylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Pyridine-3-sulfonic acid: Lacks the isopropylamino group, making it less hydrophobic.
4-Aminopyridine-3-sulfonic acid: Contains an amino group instead of an isopropylamino group, affecting its reactivity and solubility.
4-(Methylamino)pyridine-3-sulfonic acid: Has a methylamino group, which is smaller and less hydrophobic than the isopropylamino group.
Uniqueness
4-(Isopropylamino)pyridine-3-sulfonic acid is unique due to the presence of both the isopropylamino and sulfonic acid groups, which confer distinct chemical and biological properties. The isopropylamino group enhances its hydrophobicity and potential for hydrophobic interactions, while the sulfonic acid group increases its solubility in water and ability to form ionic interactions.
属性
分子式 |
C8H12N2O3S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13) |
InChI 键 |
CXJIMALKICHTMF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=C(C=NC=C1)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


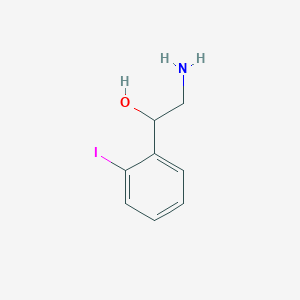
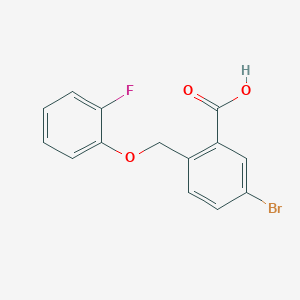

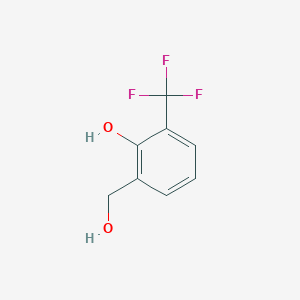

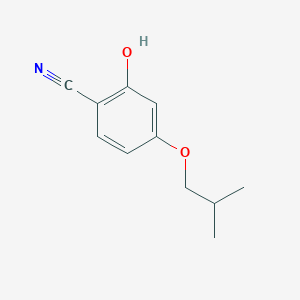
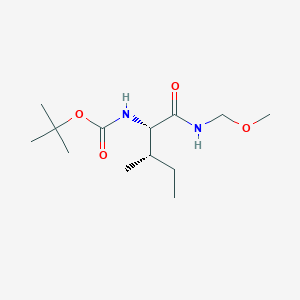
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)

![3,6-Dimethylbenzo[d]isothiazole](/img/structure/B13012336.png)
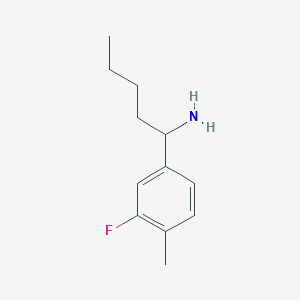
![2-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13012346.png)
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B13012351.png)

